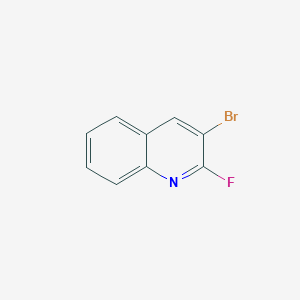

3-Bromo-2-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQPMQWGLQPGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179488-06-3 | |

| Record name | 3-bromo-2-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Fluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Position

The electron-withdrawing nature of the quinoline (B57606) ring nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. In 2-haloquinolines, the C2 position is particularly susceptible to nucleophilic aromatic substitution (SNAr). The presence of a fluorine atom at this position further enhances this reactivity due to fluorine's high electronegativity, which favors the addition-elimination mechanism characteristic of SNAr reactions.

The presence of a bromine atom at the C3 position adjacent to the fluorine at C2 has a notable influence on the SNAr reactivity. While halogens are generally deactivating in electrophilic aromatic substitution, their electron-withdrawing inductive effect can enhance the rate of nucleophilic aromatic substitution. The bromine atom at C3 contributes to the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack. This electronic effect, coupled with the inherent high reactivity of the C-F bond in SNAr, renders the fluorine atom in 3-bromo-2-fluoroquinoline highly labile towards displacement by a wide range of nucleophiles.

Furthermore, the steric bulk of the bromine atom can influence the approach of the incoming nucleophile, although this effect is generally considered secondary to its electronic influence in this system. The primary role of the 3-bromo substituent in this context is to electronically activate the C2 position for SNAr.

The mechanism of SNAr reactions in halogenated quinolines, such as 3-bromo-2-fluoroquinoline, proceeds through a two-step addition-elimination pathway. This process involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The key steps are:

Nucleophilic Attack: An incoming nucleophile attacks the electron-deficient C2 carbon, which bears the fluorine atom. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrogen atom.

Leaving Group Expulsion: The aromaticity of the quinoline ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions due to its high electronegativity.

SNAr reactions involving 3-bromo-2-fluoroquinoline exhibit high regioselectivity. Nucleophilic attack occurs exclusively at the C2 position, leading to the displacement of the fluorine atom while leaving the bromine atom at the C3 position intact. This predictable regioselectivity is a key feature that allows for the synthesis of a variety of 2-substituted-3-bromoquinolines.

A wide range of nucleophiles can be successfully employed in these reactions. This includes oxygen, nitrogen, sulfur, and carbon-based nucleophiles. The scope of this transformation allows for the introduction of diverse functional groups at the C2 position, which can be further elaborated in subsequent synthetic steps.

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Sodium Methoxide | 2-Alkoxy-3-bromoquinoline |

| Nitrogen | Aniline (B41778) | 2-(Arylamino)-3-bromoquinoline |

| Sulfur | Sodium Thiophenolate | 2-(Arylthio)-3-bromoquinoline |

| Carbon | Malononitrile | 2-(Dicyanomethyl)-3-bromoquinoline |

This table illustrates the versatility of 3-bromo-2-fluoroquinoline in SNAr reactions, providing access to a diverse array of 2-substituted quinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

Following the selective substitution of the fluorine atom via SNAr, the remaining bromine atom at the C3 position serves as a handle for further functionalization through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly less reactive towards nucleophilic attack than the carbon-fluorine bond in this system, but it is readily activated by palladium catalysts.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of 3-bromo-2-substituted quinolines, this reaction allows for the introduction of a wide variety of aryl and alkyl groups at the C3 position. The general reaction involves the coupling of the 3-bromoquinoline (B21735) derivative with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For instance, the coupling of a 2-alkoxy-3-bromoquinoline with an arylboronic acid can be efficiently catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate.

| Coupling Partner | Catalyst | Base | Product Type |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 2-Substituted-3-arylquinoline |

| Methylboronic acid | Pd(dppf)Cl2 | K3PO4 | 2-Substituted-3-methylquinoline |

| Cyclopropylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 2-Substituted-3-cyclopropylquinoline |

These examples demonstrate the utility of the Suzuki-Miyaura coupling in elaborating the quinoline core, providing access to complex molecular architectures.

The Sonogashira coupling enables the introduction of alkyne moieties at the C3 position of the quinoline ring. This reaction involves the coupling of a terminal alkyne with the 3-bromoquinoline derivative, co-catalyzed by palladium and copper complexes in the presence of a base, typically an amine.

This transformation is highly valuable for the synthesis of quinolines bearing an alkynyl group, which can serve as a precursor for further synthetic manipulations, such as cycloadditions or the formation of more complex heterocyclic systems. The reaction proceeds with high efficiency and tolerates a wide range of functional groups on both the quinoline and the alkyne coupling partners.

| Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Product Type |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Triethylamine | 2-Substituted-3-(phenylethynyl)quinoline |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Diisopropylamine | 2-Substituted-3-((trimethylsilyl)ethynyl)quinoline |

| 1-Hexyne | Pd(dppf)Cl2 | CuI | Piperidine | 2-Substituted-3-(hex-1-yn-1-yl)quinoline |

The Sonogashira coupling thus provides a direct and efficient route to 3-alkynylquinolines, further highlighting the synthetic utility of the 3-bromo-2-fluoroquinoline building block after initial SNAr functionalization.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination serves as a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of numerous biologically active compounds and functional materials. organic-chemistry.orgacs.org This palladium-catalyzed cross-coupling reaction has been successfully applied to a variety of aryl and heteroaryl halides, including derivatives of quinoline. nih.govresearchgate.net

In the context of 3-bromo-2-fluoroquinoline, the Buchwald-Hartwig amination allows for the selective introduction of a wide range of primary and secondary amines at the C3-position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the amine with the aryl bromide. organic-chemistry.org The choice of ligand and reaction conditions is critical to achieving high yields and preventing side reactions. For instance, the use of bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination and improve catalyst stability. nih.gov

A notable application of this methodology is seen in the synthesis of complex heterocyclic structures. For example, the coupling of 3-bromo-2-fluoroquinoline with various amines can generate precursors to novel pharmaceutical agents. The reaction conditions can often be tailored to accommodate sensitive functional groups within the amine coupling partner. acs.org

Table 1: Examples of Buchwald-Hartwig Amination with Bromoquinolines

| Bromoquinoline Substrate | Amine | Catalyst System | Product | Yield (%) |

| 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Diphenylamine | Pd(dba)₂ / BINAP | N,N-diphenyl-2,3-diphenylpyrido[2,3-b]pyrazin-7-amine | 85 |

| 3-bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | 3-morpholino-2-aminopyridine | 83 nih.gov |

| 3-bromo-2-aminopyridine | Cyclopentylamine | BrettPhos Precatalyst | N-cyclopentyl-3-aminopyridine-2-amine | 78 nih.gov |

This table presents data from similar bromo-heterocyclic systems to illustrate the utility of the Buchwald-Hartwig amination, as direct examples for 3-bromo-2-fluoroquinoline were not available in the provided search results.

Negishi Coupling and Other Organometallic Cross-Couplings

The Negishi coupling is a versatile palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For 3-bromo-2-fluoroquinoline, the bromine at the C3-position serves as an excellent handle for Negishi coupling, enabling the introduction of a diverse array of alkyl, alkenyl, and aryl groups. wikipedia.orguclm.es

The general mechanism of the Negishi coupling involves the oxidative addition of the aryl bromide to a low-valent palladium or nickel complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edu The choice between palladium and nickel catalysts can influence the reaction outcome, with palladium generally offering higher yields and broader functional group compatibility. wikipedia.org

Beyond the Negishi coupling, other organometallic cross-coupling reactions can also be employed to functionalize 3-bromo-2-fluoroquinoline. These include Suzuki coupling (with organoboron reagents), Stille coupling (with organotin reagents), and Hiyama coupling (with organosilicon reagents). Each of these methods has its own set of advantages and substrate scope, providing a comprehensive toolkit for the synthetic chemist. libretexts.orgrsc.org For instance, a visible light-induced Negishi cross-coupling has been reported, expanding the scope of this reaction to include deactivated aryl halides. uclm.es

A study on the synthesis of α-trifluoromethyl alkenes demonstrated the successful Suzuki cross-coupling of 7-bromo-3-fluoroquinoline (B1445478) with an arylboron species, highlighting the utility of these reactions in complex molecule synthesis. rsc.org

Catalyst Systems and Ligand Effects in Cross-Coupling

The success of cross-coupling reactions involving 3-bromo-2-fluoroquinoline is highly dependent on the catalyst system employed, which consists of a metal precursor (typically palladium or nickel) and a supporting ligand. nih.govresearchgate.net The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the efficiency and selectivity of the reaction. illinois.eduacs.org

For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos have proven to be highly effective. nih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.org The use of pre-catalysts, where the ligand is already coordinated to the palladium center, can offer improved stability and reactivity. nih.gov

In Negishi and Suzuki couplings, a variety of phosphine-based ligands are also utilized. organic-chemistry.orgresearchgate.net The steric and electronic properties of the ligand can significantly impact the reaction outcome. For example, in the Suzuki-Miyaura coupling of 3-bromo-4-trifloxy-thiophenes, the choice of ligand determined the chemoselectivity of the reaction. researchgate.net Studies on α-diimine nickel(II) and palladium(II) complexes in Suzuki-Miyaura cross-coupling have shown that the steric bulk of the ligand influences the catalytic activity, with more sterically hindered ligands sometimes leading to higher yields. acs.org

The development of new catalyst systems continues to expand the scope and utility of cross-coupling reactions. For instance, palladium-phosphinous acid catalysts have been shown to be effective in Negishi couplings of organozinc reagents with aryl halides. nih.gov Furthermore, the use of specific ligands can enable reactions with challenging substrates, such as those containing acidic protons. nih.gov

Table 2: Ligand Effects in the Cross-Coupling of 3-bromo-2-aminopyridine with Morpholine nih.gov

| Ligand | Yield (%) |

| XPhos | 40 |

| RuPhos | 71 |

| SPhos | 76 |

| BINAP | 71 |

| RuPhos Precatalyst | 83 |

This data for a similar substrate highlights the significant impact of ligand choice on reaction efficiency.

Organometallic Reactions and Metalation-Functionalization Sequences

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgunblog.fr The strategy relies on the presence of a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org In the context of quinolines, the nitrogen atom within the ring can act as a directing group, although its effectiveness can be influenced by other substituents. umich.edupolyu.edu.hk

For 3-bromo-2-fluoroquinoline, the fluorine atom can also exert a directing effect. Chemo- and regioselective metalation of fluoroquinolines has been achieved at the position adjacent to the fluoro group using lithium dialkylamides like LDA. researchgate.net The resulting organolithium species can then be trapped with various electrophiles to introduce new functional groups. The interplay between the directing effects of the nitrogen atom and the fluorine and bromine substituents determines the ultimate site of metalation. uwindsor.ca

It's important to note that the choice of base is critical. Strongly basic but sterically hindered lithium amides are often used to avoid nucleophilic addition to the heterocyclic ring. umich.eduuwindsor.ca

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, most commonly an organolithium or organomagnesium compound. wikipedia.org This reaction is particularly useful for generating nucleophilic carbon centers from aryl bromides and iodides. wikipedia.orgnih.gov

In the case of 3-bromo-2-fluoroquinoline, the bromine atom at the C3-position is susceptible to halogen-metal exchange. researchgate.net This reaction is typically carried out at low temperatures using an alkyllithium reagent such as n-butyllithium or sec-butyllithium. uwindsor.cawikipedia.org The rate of exchange generally follows the trend I > Br > Cl, making the C-Br bond more reactive than a C-F or C-Cl bond in the same molecule. wikipedia.org

A phenomenon known as the "halogen dance" can sometimes be observed, where the initial organometallic species rearranges to a more stable isomer via a series of deprotonation and metalation steps. researchgate.netclockss.org For instance, in related haloquinolines, treatment with a lithium amide can lead to a halogen-dance reaction, resulting in the formation of a constitutional isomer of the initially expected product. researchgate.net Careful control of reaction conditions, such as temperature and the choice of base, is crucial to control the outcome of these reactions. clockss.org

Functionalization via Organolithium and Organomagnesium Intermediates

Once generated through either directed ortho-metalation or halogen-metal exchange, the organolithium or organomagnesium intermediates derived from 3-bromo-2-fluoroquinoline are highly valuable synthetic precursors. researchgate.netnih.gov These nucleophilic species can react with a wide variety of electrophiles to introduce new functional groups onto the quinoline core. umich.edu

Common electrophiles include aldehydes, ketones, esters, carbon dioxide (for carboxylation), and sources of halogens (for introducing a different halogen). researchgate.net For example, quenching the lithiated intermediate with an aldehyde would yield a secondary alcohol, while reaction with carbon dioxide followed by an acidic workup would produce a carboxylic acid.

The use of organomagnesium (Grignard) reagents, which can be prepared via halogen-metal exchange with reagents like isopropylmagnesium chloride, often offers advantages in terms of functional group tolerance and reduced side reactions compared to their organolithium counterparts. wikipedia.orgnih.gov A protocol using a combination of i-PrMgCl and n-BuLi has been developed for selective bromine-metal exchange on bromoheterocycles bearing acidic protons under non-cryogenic conditions. nih.gov

The functionalization of 2-bromo-3-fluoroquinolines has been demonstrated where deprotonation at the 4-position with LDA is facilitated by the bromo group, allowing for subsequent reactions with electrophiles. researchgate.net This highlights the synthetic utility of these organometallic intermediates in creating diverse and complex quinoline derivatives.

Electrophilic Aromatic Substitution on the Quinoline Core

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, and in the context of quinoline, the reaction is generally directed towards the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. The pyridine ring is deactivated due to the electron-withdrawing effect of the nitrogen atom. For 3-bromo-2-fluoroquinoline, the substituents on the pyridine ring further deactivate it, making electrophilic attack on the carbocyclic ring even more pronounced.

The substitution pattern on the benzene portion of the quinoline ring is influenced by the directing effects of the fused pyridine ring and any substituents present. In the absence of other substituents, electrophilic attack on quinoline typically occurs at the C5 and C8 positions. The presence of the 2-fluoro and 3-bromo substituents in 3-bromo-2-fluoroquinoline is expected to have a minimal electronic effect on the distant benzene ring, thus preserving the inherent preference for C5 and C8 substitution.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org This intermediate is stabilized by resonance. libretexts.org The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. libretexts.org

While specific studies on the electrophilic aromatic substitution of 3-bromo-2-fluoroquinoline are not extensively documented, the reactivity can be inferred from studies on related fluoroquinolines. For instance, direct fluorination of some quinoline derivatives in acidic media leads to products resulting from electrophilic substitution. researchgate.net The synthesis of compounds like 5-bromo-3-fluoroquinoline (B1376053) highlights that electrophilic aromatic substitution reactions, such as bromination, can be performed on the quinoline core. cymitquimica.com

Below is a table summarizing representative electrophilic aromatic substitution reactions on the quinoline core, which can provide insights into the expected reactivity of 3-bromo-2-fluoroquinoline.

| Reaction Type | Substrate | Reagents and Conditions | Major Product(s) | Reference |

| Bromination | Quinoline | Br₂ / AlCl₃ | 5-Bromoquinoline and 8-Bromoquinoline | researchgate.net |

| Nitration | Quinoline | HNO₃ / H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | researchgate.net |

| Sulfonation | Quinoline | H₂SO₄ / SO₃ | Quinoline-8-sulfonic acid | researchgate.net |

| Borylation | 6-Fluoroquinoline | B₂pin₂ / Ir catalyst | 7-Boryl-6-fluoroquinoline | acs.org |

Chemo- and Regioselective Reduction Processes

The reduction of the quinoline system can proceed via various pathways, leading to dihydro- or tetrahydroquinoline derivatives. The chemo- and regioselectivity of these reductions are highly dependent on the choice of reducing agent and the substitution pattern on the quinoline ring.

For 3-bromo-2-fluoroquinoline, the pyridine ring is the more electron-deficient part of the molecule and is therefore more susceptible to reduction. The reduction can be directed to either the 1,2- or 1,4-positions of the pyridine ring.

Catalytic Hydrogenation: Catalytic hydrogenation of quinolines typically leads to the reduction of the pyridine ring to furnish 1,2,3,4-tetrahydroquinolines. However, the presence of halogens can lead to competitive hydrodehalogenation. The conditions would need to be carefully controlled to achieve selective reduction of the heterocyclic ring without cleaving the C-Br or C-F bonds.

Hydride Reductions: Reducants like sodium borohydride (B1222165) are generally not reactive enough to reduce the quinoline ring unless it is activated by an electron-withdrawing group or converted to a quinolinium salt. More powerful reducing agents, such as lithium aluminum hydride, can reduce the quinoline ring, but with lower selectivity.

Zinc borohydride, particularly when supported on silica (B1680970) gel or used in the presence of N,N-dimethyl aniline, has been shown to be effective for the regioselective reduction of quinolines to their 1,2,3,4-tetrahydro derivatives. tandfonline.com Another method employs sodium cyanoborohydride in the presence of a Lewis acid like boron trifluoride etherate for the same transformation. tandfonline.com

Hydrosilylation: Ruthenium and iridium complexes have been developed as catalysts for the regioselective hydrosilylation of N-heterocycles. acs.org For instance, a Cp*-ruthenium complex catalyzes the 1,4-regioselective monohydrosilylation of quinoline. acs.org Manganese-catalyzed hydroboration has also emerged as a method for the regiodivergent reduction of quinolines, allowing access to either 1,2- or 1,4-dihydroquinolines depending on the ligand used. chinesechemsoc.org A photoirradiated method using triethylsilane and trifluoroacetic acid has been reported for the semireduction of quinolines. nih.gov

The following table presents examples of chemo- and regioselective reduction processes for quinoline derivatives.

| Reduction Type | Substrate | Reagents and Conditions | Major Product | Reference |

| Hydroboration | Quinoline | HBpin / Mn-catalyst | N-Boryl-1,4-dihydroquinoline | chinesechemsoc.org |

| Hydrosilylation | Quinoline | HSiEt₃ / [Cp*Ru(phen)(NCCH₃)₂]⁺ | 1-Silyl-1,4-dihydroquinoline | acs.org |

| Borohydride Reduction | Quinoline | Zn(BH₄)₂ / N,N-dimethyl aniline, sonication | 1,2,3,4-Tetrahydroquinoline | tandfonline.com |

| Photoreduction | Quinoline | Et₃SiH / TFA, 300 nm photoirradiation | 1,2,3,4-Tetrahydroquinoline | nih.gov |

Oxidative Transformations of the Quinoline System

The oxidation of the quinoline ring system can lead to a variety of products, including N-oxides, quinolones, or cleavage of one of the rings. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

N-Oxidation: The nitrogen atom in the quinoline ring is a nucleophilic site and can be oxidized to the corresponding N-oxide using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). The formation of quinoline N-oxides can be a strategic step in synthesis, as the N-oxide group can activate the C2 and C4 positions for nucleophilic attack and can also act as a directing group for C-H functionalization at the C2 and C8 positions. researchgate.net

Oxidation to Quinolones: Oxidation can also occur at the carbon atoms of the pyridine ring, leading to the formation of quinolones (quinolinones). For example, microbial or enzymatic oxidation of quinoline can introduce a hydroxyl group at the C2 position, which then tautomerizes to the more stable 2-quinolone. rsc.orgnih.gov Chemical oxidation to achieve this transformation is also possible, often proceeding through an N-oxide intermediate.

Oxidative Cleavage: Under harsh oxidative conditions, such as with potassium permanganate (B83412) or ozone, the quinoline ring system can undergo oxidative cleavage. The benzene ring is typically more susceptible to cleavage than the pyridine ring.

For 3-bromo-2-fluoroquinoline, the electron-withdrawing nature of the fluorine and bromine atoms on the pyridine ring would make it more resistant to oxidation compared to unsubstituted quinoline. N-oxidation at the nitrogen atom should still be a feasible transformation. Advanced oxidation processes, which involve the generation of highly reactive hydroxyl radicals, have been used for the degradation of fluoroquinolone antibiotics, indicating that the quinoline core can be broken down under sufficiently powerful oxidative conditions. nih.gov

The table below summarizes some oxidative transformations of the quinoline system.

| Oxidation Type | Substrate | Reagents and Conditions | Major Product | Reference |

| N-Oxidation | Quinoline | m-CPBA | Quinoline N-oxide | researchgate.net |

| Enzymatic Hydroxylation | Quinoline | P. putida quinoline 2-oxidoreductase | 2-Quinolone | rsc.org |

| Oxidative Cyclization | Aromatic enamine | O₂, visible light, Cu or Pd catalyst | Substituted quinoline | acs.org |

| Oxidative Degradation | Enrofloxacin (a fluoroquinolone) | O₃/UV/H₂O₂/Fe(II) | Degradation products | nih.gov |

Derivatization and Advanced Functionalization Strategies for 3 Bromo 2 Fluoroquinoline

Selective Functional Group Transformations at the Bromine Site

The bromine atom at the C3 position of 3-bromo-2-fluoroquinoline is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.

Commonly employed cross-coupling reactions at the bromine site include:

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds, introducing aryl or heteroaryl moieties.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups, which can serve as handles for further transformations. rsc.org

Heck Coupling: Reaction with alkenes to form new C-C bonds and introduce vinyl groups. rsc.org

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, leading to the synthesis of various aminoquinoline derivatives.

These reactions are typically carried out under mild conditions with high yields and regioselectivity, preserving the fluorine atom at the C2 position for subsequent modifications. The ability to introduce diverse functional groups at the C3 position is crucial for tuning the electronic and steric properties of the quinoline (B57606) core.

Selective Functional Group Transformations at the Fluorine Site

The fluorine atom at the C2 position is generally less reactive than the bromine at C3 towards palladium-catalyzed cross-coupling reactions. However, it is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity allows for selective functionalization at the C2 position.

Typical nucleophiles used in SNAr reactions with 2-fluoroquinolines include:

Alkoxides

Thiolates

Amines

The choice of nucleophile and reaction conditions can be optimized to achieve high selectivity for substitution at the C2 position, leaving the C3-bromo group intact for further derivatization.

Sequential Dual Functionalization Approaches

The distinct reactivity of the bromine and fluorine atoms allows for a stepwise or sequential functionalization strategy. This approach enables the synthesis of a diverse array of di-substituted quinoline derivatives with precise control over the substitution pattern.

A typical sequential functionalization might involve:

A palladium-catalyzed cross-coupling reaction at the C3-bromo position.

A subsequent nucleophilic aromatic substitution at the C2-fluoro position.

This one-pot, two-step process has been successfully employed to generate libraries of 2,3-disubstituted quinolines. For instance, a Suzuki reaction can be performed first to introduce an aryl group at C3, followed by the addition of a nucleophile to replace the fluorine at C2. This methodology provides a powerful tool for creating molecular diversity from a single starting material. nih.gov

Annulation Reactions for the Construction of Fused Heterocyclic Systems

Annulation reactions involving the 3-bromo-2-fluoroquinoline core are instrumental in the synthesis of polycyclic and fused heterocyclic systems. These complex architectures are often found in natural products and pharmaceutically active compounds.

Synthesis of Thieno- and Pyrrolo-Quinoline Derivatives

The construction of thieno[2,3-b]quinoline and pyrrolo[3,2-c]quinoline derivatives from 3-bromo-2-fluoroquinoline precursors has been reported. rsc.orgnih.gov One common strategy involves an initial Sonogashira coupling to introduce an alkyne at the C3 position. Subsequent intramolecular cyclization, often promoted by a catalyst, leads to the formation of the fused five-membered ring.

For example, the synthesis of thieno[2,3-b]quinolines can be achieved through the iodocyclization of 3-alkynyl-2-(methylthio)quinolines. rsc.org Similarly, pyrrolo[3,2-c]quinoline systems can be accessed through tandem electrocyclization-oxidation processes or other multi-step synthetic sequences. nih.govresearchgate.net

Formation of Other Polycyclic Architectures

Beyond thieno- and pyrrolo-quinolines, the 3-bromo-2-fluoroquinoline scaffold can be utilized to construct a variety of other fused ring systems. nih.gov These reactions often involve multi-step sequences and can lead to the formation of complex tetracyclic and pentacyclic structures. nih.govmdpi.comrsc.org For instance, intramolecular C-H arylation following an initial cross-coupling reaction can be a powerful strategy for building fused aromatic systems.

Scaffold Diversity through Bioisosteric Replacement Studies

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the drug-like properties of a lead compound while maintaining or enhancing its biological activity. In the context of 3-bromo-2-fluoroquinoline, this can involve replacing parts of the quinoline core or its substituents with other functional groups or ring systems that have similar steric and electronic properties.

For example, the quinoline core itself can be considered a bioisostere of other bicyclic aromatic systems. Studies have explored replacing the benzene (B151609) ring of the quinoline with non-aromatic cyclic structures like cyclohexyl, cycloheptyl, or tetrahydropyran (B127337) rings to improve physicochemical properties such as solubility and lipophilicity. liverpool.ac.uk While not directly involving 3-bromo-2-fluoroquinoline, these studies highlight the principle of scaffold hopping and bioisosteric replacement that can be applied to its derivatives. liverpool.ac.uk

The introduction of fluorine itself is a classic example of bioisosteric replacement for a hydrogen atom or a hydroxyl group, often leading to improved metabolic stability and binding affinity. tcichemicals.comumich.edu Further modifications on the 3-bromo-2-fluoroquinoline scaffold, guided by the principles of bioisosterism, can lead to the discovery of novel compounds with optimized therapeutic potential. rsc.org

Computational and Theoretical Investigations of 3 Bromo 2 Fluoroquinoline

Electronic Structure Analysis and Molecular Orbital Theory

The arrangement of electrons in a molecule dictates its physical and chemical behavior. DFT calculations are a powerful tool for modeling the electronic structure of quinoline (B57606) derivatives, providing a quantitative basis for predicting their reactivity. nih.govarabjchem.org

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. imperial.ac.uk

Theoretical calculations on related quinoline derivatives provide insight into the expected FMO properties. nih.govmdpi.comnih.gov

Table 1: Representative FMO Data for a Substituted Quinoline Derivative (Calculated via DFT)

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.50 | Indicates electron-donating capability. |

| ELUMO | -2.15 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.35 | A moderate gap suggests a balance of stability and reactivity. mdpi.com |

This table presents representative data for a related halogenated aromatic compound to illustrate the typical values obtained from DFT calculations. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on a molecule's surface. mdpi.comresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for nucleophilic and electrophilic attack. nih.govresearchgate.net

In an MEP map, different colors represent varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov Green and yellow represent areas of intermediate potential.

For 3-bromo-2-fluoroquinoline, an MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic interaction. mdpi.comnih.gov Regions of positive potential (blue) would likely be found around the hydrogen atoms of the quinoline ring. The halogen atoms present a more complex picture; the highly electronegative fluorine atom at C2 would strongly influence the local electronic environment. Furthermore, the bromine atom at C3 may exhibit a region of positive potential on its outermost surface, known as a sigma-hole, which can participate in halogen bonding. mdpi.com

Key parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2. chemrxiv.org

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. chemrxiv.orgmdpi.com

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization upon accepting electrons, calculated as (χ²)/(2η). mdpi.com

These parameters offer a comprehensive profile of the molecule's stability and reactive nature. mdpi.com

Table 2: Representative Global Reactivity Parameters for a Substituted Fluoroquinolone (Calculated in eV)

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.33 |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.46 |

| Electrophilicity Index (ω) | 4.29 |

This table shows illustrative values for a related fluoroquinolone derivative based on DFT calculations to provide context for the expected reactivity of 3-bromo-2-fluoroquinoline. mdpi.commdpi.comnih.gov

Mechanistic Probing of Chemical Reactions

Computational chemistry is crucial for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and intermediates that are often fleeting and experimentally inaccessible.

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like quinoline. acs.org In 3-bromo-2-fluoroquinoline, both the fluorine at C2 and the bromine at C3 are potential leaving groups. The electron-withdrawing quinoline nitrogen activates the ring towards nucleophilic attack. nih.gov

Computational studies, typically using DFT, can model the reaction pathway. The generally accepted mechanism involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. However, recent computational and experimental work has shown that many SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation and bond-breaking occur in a single step, bypassing a stable intermediate. nih.govstrath.ac.uk

Theoretical investigations into the SNAr reaction of 3-bromo-2-fluoroquinoline would involve:

Modeling Reactants and Products: Optimizing the geometries of the starting material, nucleophile, and potential products.

Locating Intermediates and Transition States: Calculating the energy profile of the reaction to determine whether it proceeds through a stable Meisenheimer intermediate or a single transition state (concerted pathway). nih.gov

Predicting Regioselectivity: Comparing the activation barriers for nucleophilic attack at the C2 (displacing fluoride) versus the C4 position. Studies on isomeric chloroquinolines show that the 2-position is generally the most reactive site for SNAr, suggesting that substitution of the fluorine atom would be favored. nih.gov Computational models can quantify this preference by comparing the energies of the respective transition states. chemrxiv.org

The bromine atom at the C3 position of 3-bromo-2-fluoroquinoline makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. eie.grnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Theoretical examination of these catalytic cycles provides deep mechanistic understanding. A typical catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

Computational studies on a hypothetical Suzuki coupling of 3-bromo-2-fluoroquinoline would focus on:

Oxidative Addition: Modeling the insertion of a low-valent palladium catalyst (e.g., Pd(0)) into the C-Br bond. This is often the rate-determining step. acs.org

Transmetalation: Investigating the transfer of an organic group from an organoboron reagent to the palladium center.

Reductive Elimination: Modeling the final step where the new C-C bond is formed, and the catalyst is regenerated.

DFT calculations can map the potential energy surface of the entire catalytic cycle, identifying the structures and energies of all intermediates and transition states. researchgate.net This allows for rationalization of experimental observations, such as the efficiency of different ligands or reaction conditions, and aids in the design of improved catalytic systems. acs.orgrsc.org

Prediction of Conformational Preferences and Molecular Dynamics

Computational and theoretical chemistry provide powerful tools for predicting the three-dimensional structure and dynamic behavior of molecules. While dedicated research focusing exclusively on the conformational analysis and molecular dynamics of 3-bromo-2-fluoroquinoline is limited, insights can be drawn from the extensive computational studies performed on related quinoline derivatives. These studies, often employing methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, help in understanding the fundamental properties of the quinoline scaffold and the influence of its substituents. researchgate.netacs.orgresearchgate.netnih.gov

The quinoline core is an aromatic, bicyclic system that is inherently planar and rigid. Consequently, significant conformational isomerism is not expected to arise from the ring system itself. The conformational preferences of 3-bromo-2-fluoroquinoline are therefore primarily dictated by the spatial arrangement and interactions of the bromo and fluoro substituents attached to the pyridine (B92270) ring.

Theoretical calculations would likely predict a largely planar ground-state geometry for 3-bromo-2-fluoroquinoline, which is characteristic of aromatic compounds. The introduction of the fluorine at the 2-position and bromine at the 3-position will, however, induce subtle changes in bond lengths and angles within the quinoline ring due to their respective electronic and steric effects. DFT calculations are a common method to optimize the geometry and determine the most stable conformation of such molecules. researchgate.netacs.org

Molecular dynamics simulations offer a window into the time-dependent behavior of a molecule, including its vibrational motions and its interactions with surrounding molecules, such as a solvent. researchgate.netnih.gov For an isolated molecule of 3-bromo-2-fluoroquinoline, MD simulations would illustrate vibrations around its stable planar conformation. More complex MD studies, which place the molecule in a simulated environment (like water), can reveal how it interacts with its surroundings. Such simulations are crucial for understanding the stability and orientation of halogenated quinolines in different media. acs.org

Predicted physicochemical properties are valuable for theoretical modeling and for anticipating the compound's behavior. The following tables present predicted data for 3-bromo-2-fluoroquinoline.

| Property | Predicted Value |

| Molecular Formula | C9H5BrFN |

| Monoisotopic Mass | 224.95894 Da |

| XlogP | 3.3 |

Table 1. Predicted Physicochemical Properties of 3-Bromo-2-fluoroquinoline. uni.lu

The predicted collision cross-section (CCS) is a parameter that relates to the shape of the molecule in the gas phase and is important for analytical techniques such as ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 225.96622 | 136.9 |

| [M+Na]+ | 247.94816 | 150.6 |

| [M-H]- | 223.95166 | 142.2 |

| [M+NH4]+ | 242.99276 | 158.9 |

| [M+K]+ | 263.92210 | 139.0 |

Table 2. Predicted Collision Cross Section (CCS) Values for Adducts of 3-Bromo-2-fluoroquinoline. uni.lu

Applications of 3 Bromo 2 Fluoroquinoline As a Versatile Synthetic Building Block

Design and Synthesis of Complex Polyfunctionalized Quinoline (B57606) Compounds

The presence of two distinct halogen atoms on the quinoline scaffold of 3-Bromo-2-fluoroquinoline allows for selective and sequential reactions, providing a powerful tool for the design and synthesis of intricate polyfunctionalized quinoline derivatives. The differential reactivity of the C-F and C-Br bonds is central to its utility, enabling chemists to introduce a variety of substituents in a controlled manner.

The fluorine atom at the 2-position and the bromine atom at the 3-position offer orthogonal reactivity. For instance, the C-Br bond is readily susceptible to participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups at the 3-position. Following this initial functionalization, the less reactive C-F bond can be targeted under different reaction conditions, often requiring stronger nucleophiles or specific catalytic systems for substitution. This stepwise approach is instrumental in building molecular complexity.

Research has demonstrated the successful application of this strategy in creating libraries of polysubstituted quinolines. For example, by first performing a Suzuki cross-coupling at the 3-position and subsequently a nucleophilic aromatic substitution (SNAr) at the 2-position, a diverse range of functionalities can be installed. This methodology provides access to quinolines with tailored electronic and steric properties, which is crucial for tuning their biological activity or material characteristics.

Development of Novel Heterocyclic Scaffolds for Chemical Libraries

The quest for novel molecular entities in drug discovery and materials science has fueled the development of diverse chemical libraries. 3-Bromo-2-fluoroquinoline serves as an excellent starting material for the construction of novel heterocyclic scaffolds. Its inherent reactivity allows for its elaboration into more complex, often fused, heterocyclic systems.

The bromine at the 3-position can be converted to other functional groups, which can then participate in intramolecular cyclization reactions. For instance, conversion of the bromo group to an amino or hydroxyl group, followed by reaction with a suitably functionalized substituent introduced at the 2-position, can lead to the formation of fused ring systems.

Furthermore, the quinoline ring itself can act as a scaffold upon which other heterocyclic rings are built. The strategic placement of functional groups, facilitated by the initial bromo and fluoro substituents, directs the regiochemistry of these cyclization reactions, leading to the predictable synthesis of novel polycyclic heteroaromatics. These new scaffolds are often inaccessible through traditional synthetic routes and can provide access to unexplored chemical space, increasing the probability of discovering compounds with desired biological or physical properties.

Precursors for Organic Material Science Research

The unique photophysical and electronic properties of quinoline derivatives make them attractive candidates for applications in materials science. 3-Bromo-2-fluoroquinoline is a key intermediate in the synthesis of advanced organic materials, including dyes, pigments, and components for optoelectronic devices.

Synthesis of Dyes and Pigments

The extended π-system of the quinoline core forms the basis for many chromophores. By strategically introducing electron-donating and electron-withdrawing groups onto the quinoline ring, the absorption and emission properties of the resulting molecules can be finely tuned across the visible spectrum. The reactivity of 3-Bromo-2-fluoroquinoline allows for the precise installation of these auxochromic groups.

For example, Suzuki and Stille couplings at the 3-position can introduce conjugated aryl or heteroaryl systems, extending the π-conjugation and leading to a bathochromic (red) shift in the absorption maximum. Subsequent modification at the 2-position can further modulate the electronic structure and, consequently, the color of the dye. The resulting polyfunctionalized quinolines can exhibit high molar absorptivity and good photostability, making them suitable for use as industrial dyes and pigments.

Intermediates for Optoelectronic Materials (e.g., OLEDs, Solar Cells)

In the field of optoelectronics, quinoline-based materials have shown promise for use in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). The ability to tune the electronic properties of these materials is critical for optimizing device performance. 3-Bromo-2-fluoroquinoline provides a platform for synthesizing molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The introduction of specific functional groups via cross-coupling and nucleophilic substitution reactions on the 3-Bromo-2-fluoroquinoline core allows for the creation of materials with desired electron-transporting or hole-transporting properties. For instance, attaching electron-withdrawing groups can lower the LUMO level, facilitating electron injection and transport in OLEDs. Conversely, the incorporation of electron-donating groups can raise the HOMO level, which is beneficial for hole transport. The fluorine atom itself can enhance the electron-transporting properties and improve the stability of the final material. Recent advancements have highlighted the importance of creating p-i-n junctions in organic solar cells to improve charge transport, a strategy that can be facilitated by the use of precisely functionalized building blocks derived from precursors like 3-Bromo-2-fluoroquinoline. fluxim.com

Methodological Studies in Organic Synthesis

The unique reactivity of 3-Bromo-2-fluoroquinoline makes it an interesting substrate for methodological studies in organic synthesis. The presence of two different carbon-halogen bonds allows for the investigation of chemoselective and regioselective transformations.

Chemists have utilized this compound to explore the limits and scopes of new catalytic systems. For example, developing catalysts that can selectively activate the C-F bond in the presence of a C-Br bond, or vice versa, is a significant challenge in modern organic chemistry. 3-Bromo-2-fluoroquinoline provides an ideal testbed for such investigations.

Furthermore, the study of its participation in various cross-coupling reactions helps in understanding the intricate mechanisms of these transformations. The electronic effects of the fluorine and bromine substituents on the reactivity of the quinoline ring provide valuable data for computational and mechanistic studies. These fundamental investigations contribute to the broader understanding of reaction mechanisms and help in the rational design of new synthetic methods with improved efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions of organometallic reagents with vinyl and aryl halides are a cornerstone of modern synthesis, and understanding the behavior of substrates like 3-Bromo-2-fluoroquinoline in these reactions is of great academic and practical interest. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-fluoroquinoline, and how can purity be ensured?

- Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, bromination of 2-fluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 80°C) can introduce the bromine atom at the 3-position . Purification is critical and often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with hexane/ethyl acetate gradients) to achieve >95% purity. Monitoring reaction progress via TLC and confirming purity via HPLC or GC-MS is recommended .

Q. Which spectroscopic techniques are most effective for characterizing 3-Bromo-2-fluoroquinoline?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions. For instance, ¹⁹F NMR can distinguish fluorine’s electronic environment, while HSQC and HMBC correlations resolve structural ambiguities . High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What are the primary research applications of 3-Bromo-2-fluoroquinoline in medicinal chemistry?

- Answer : This compound serves as a key intermediate in drug discovery, particularly for synthesizing kinase inhibitors or antimicrobial agents. Its halogenated structure enhances binding affinity in target proteins. Researchers often functionalize the bromine atom via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-Bromo-2-fluoroquinoline in halogenation reactions?

- Answer : Optimizing solvent polarity, temperature, and catalyst choice is critical. For example, using DMF as a solvent at 100°C with catalytic FeCl₃ increases bromination efficiency. Kinetic studies (via in situ IR or UV-Vis spectroscopy) help identify rate-limiting steps. Design of Experiments (DoE) methodologies can systematically evaluate variables like reagent stoichiometry and reaction time .

Q. What strategies resolve contradictions in spectroscopic data for halogenated quinolines, such as unexpected coupling patterns in NMR?

- Answer : Discrepancies may arise from steric hindrance or solvent effects. Computational tools (DFT calculations) simulate NMR spectra to validate experimental data. For example, comparing calculated ¹³C chemical shifts (using Gaussian software) with observed values can clarify substituent effects . Advanced 2D NMR techniques (NOESY, ROESY) also help distinguish conformational isomers .

Q. How can researchers design SAR studies using 3-Bromo-2-fluoroquinoline to target specific enzymes (e.g., tyrosine kinases)?

- Answer : Replace the bromine atom with bioisosteres (e.g., -CF₃, -CN) via cross-coupling reactions and assay derivatives against kinase panels. Molecular docking (using AutoDock Vina) predicts binding modes, while mutagenesis studies validate key residues interacting with the fluorine atom. Dose-response curves (IC₅₀) and selectivity indices are critical for prioritizing leads .

Q. What methodologies assess the electronic properties of 3-Bromo-2-fluoroquinoline for materials science applications (e.g., OLEDs)?

- Answer : Cyclic voltammetry (CV) measures HOMO/LUMO levels, while UV-Vis and fluorescence spectroscopy evaluate absorption/emission profiles. Time-dependent DFT (TD-DFT) simulations correlate experimental spectra with electronic transitions. Fabricating thin films via spin-coating and testing device efficiency (e.g., external quantum efficiency) under controlled atmospheres validates performance .

Q. How should reactive intermediates generated during 3-Bromo-2-fluoroquinoline synthesis be handled to ensure safety and stability?

- Answer : Use inert atmospheres (N₂/Ar) and low temperatures (−78°C) for moisture-sensitive intermediates like Grignard reagents. Quenching protocols (e.g., slow addition to aqueous NH₄Cl) minimize exothermic side reactions. Real-time monitoring via ReactIR or PAT (Process Analytical Technology) ensures intermediate stability .

Methodological Notes

- Data Interpretation : Cross-reference spectral data with analogous compounds (e.g., 3-Bromo-4-chloro-6-fluoroquinoline) to account for halogen-specific effects .

- Contradiction Management : Use orthogonal analytical techniques (e.g., XRD + NMR) to resolve structural ambiguities .

- Safety Protocols : Adopt glovebox techniques for air-sensitive reactions and consult SDS sheets for hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.